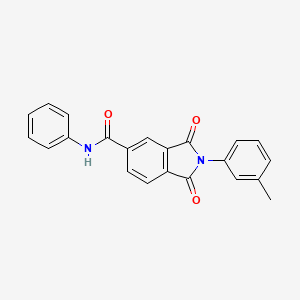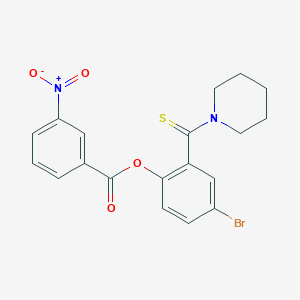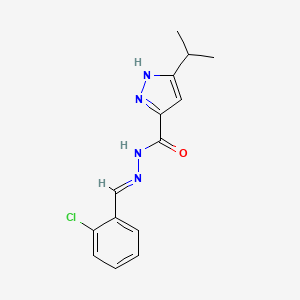![molecular formula C17H16N4OS B11661775 N'-[(E)-(4-methylphenyl)methylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11661775.png)
N'-[(E)-(4-methylphenyl)methylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-[(E)-(4-méthylphényl)méthylidène]-3-(5-méthylthiophène-2-yl)-1H-pyrazole-5-carbohydrazide est un composé organique complexe connu pour ses propriétés structurales uniques et ses applications potentielles dans divers domaines scientifiques. Ce composé présente un cycle pyrazole, un cycle thiophène et un groupe hydrazide, ce qui en fait un sujet intéressant pour la recherche en chimie organique, en chimie médicinale et en science des matériaux.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la N'-[(E)-(4-méthylphényl)méthylidène]-3-(5-méthylthiophène-2-yl)-1H-pyrazole-5-carbohydrazide implique généralement un processus en plusieurs étapes :
Formation du cycle pyrazole : L'étape initiale implique la cyclisation de dérivés d'hydrazine appropriés avec des dicétones ou des β-céto esters pour former le cycle pyrazole.
Introduction du cycle thiophène : Le cycle thiophène est introduit par une réaction de couplage, souvent en utilisant des méthodes de couplage croisé catalysées au palladium telles que le couplage de Suzuki ou de Stille.
Formation du groupe hydrazide : Le groupe hydrazide est introduit en faisant réagir le dérivé pyrazole avec de l'hydrate d'hydrazine sous reflux.
Réaction de condensation : Enfin, le composé est formé en condensant le dérivé hydrazide avec du 4-méthylbenzaldéhyde en conditions acides ou basiques pour obtenir le produit souhaité.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l'optimisation des voies de synthèse ci-dessus pour assurer un rendement et une pureté élevés. Cela pourrait inclure l'utilisation de réacteurs à écoulement continu pour un meilleur contrôle des conditions de réaction et l'utilisation de techniques de purification avancées telles que la recristallisation et la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d'oxydation, en particulier au niveau du cycle thiophène, conduisant à la formation de sulfoxydes ou de sulfones.
Réduction : Les réactions de réduction peuvent cibler le groupe imine, le convertissant en amine.
Substitution : Le composé peut participer à des réactions de substitution nucléophile, en particulier au niveau du groupe hydrazide.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène, l'acide m-chloroperbenzoïque (m-CPBA) et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH4) ou l'hydrure de lithium et d'aluminium (LiAlH4) sont généralement utilisés.
Substitution : Des nucléophiles comme les amines, les thiols ou les alcools peuvent être utilisés en conditions basiques ou acides.
Produits principaux
Oxydation : Sulfoxydes, sulfones.
Réduction : Amines.
Substitution : Divers dérivés substitués selon le nucléophile utilisé.
Applications de recherche scientifique
Chimie
En chimie, ce composé est étudié pour son potentiel en tant que bloc de construction dans la synthèse de molécules plus complexes. Sa structure unique permet diverses fonctionnalisations, ce qui en fait un intermédiaire polyvalent en synthèse organique.
Biologie
En recherche biologique, la N'-[(E)-(4-méthylphényl)méthylidène]-3-(5-méthylthiophène-2-yl)-1H-pyrazole-5-carbohydrazide est étudiée pour son potentiel en tant que molécule biologiquement active. Des études ont montré que des composés similaires présentent des activités antimicrobiennes, antifongiques et anticancéreuses.
Médecine
En chimie médicinale, ce composé est exploré pour ses applications thérapeutiques potentielles. Ses caractéristiques structurales suggèrent qu'il pourrait interagir avec diverses cibles biologiques, ce qui en fait un candidat pour le développement de médicaments.
Industrie
Dans le secteur industriel, ce composé pourrait être utilisé dans le développement de nouveaux matériaux, tels que les polymères ou les colorants, en raison de ses propriétés électroniques uniques.
Mécanisme d'action
Le mécanisme d'action de la N'-[(E)-(4-méthylphényl)méthylidène]-3-(5-méthylthiophène-2-yl)-1H-pyrazole-5-carbohydrazide implique son interaction avec des cibles moléculaires spécifiques. Le groupe hydrazide du composé peut former des liaisons hydrogène avec des macromolécules biologiques, tandis que les cycles pyrazole et thiophène peuvent participer à des interactions de type π-π. Ces interactions peuvent moduler l'activité des enzymes ou des récepteurs, conduisant à divers effets biologiques.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, N’-[(E)-(4-methylphenyl)methylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide is investigated for its potential as a bioactive molecule. Studies have shown that similar compounds exhibit antimicrobial, antifungal, and anticancer activities.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or dyes, due to its unique electronic properties.
Mécanisme D'action
The mechanism of action of N’-[(E)-(4-methylphenyl)methylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound’s hydrazide group can form hydrogen bonds with biological macromolecules, while the pyrazole and thiophene rings can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Composés similaires
- N'-[(E)-(2,4-dichlorophényl)méthylidène]-3-(5-méthylthiophène-2-yl)-1H-pyrazole-5-carbohydrazide
- N-[(E)-(5-méthylthiophène-2-yl)méthylidène]-4H-1,2,4-triazol-4-amine
Unicité
Comparée à des composés similaires, la N'-[(E)-(4-méthylphényl)méthylidène]-3-(5-méthylthiophène-2-yl)-1H-pyrazole-5-carbohydrazide est unique en raison de la présence du groupe 4-méthylphényl, qui peut influencer ses propriétés électroniques et sa réactivité. Cela en fait un composé précieux pour l'étude des relations structure-activité et le développement de nouveaux dérivés présentant des propriétés améliorées.
En comprenant la synthèse, les réactions, les applications et les mécanismes de ce composé, les chercheurs peuvent explorer davantage son potentiel dans divers domaines scientifiques et industriels.
Propriétés
Formule moléculaire |
C17H16N4OS |
|---|---|
Poids moléculaire |
324.4 g/mol |
Nom IUPAC |
N-[(E)-(4-methylphenyl)methylideneamino]-5-(5-methylthiophen-2-yl)-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C17H16N4OS/c1-11-3-6-13(7-4-11)10-18-21-17(22)15-9-14(19-20-15)16-8-5-12(2)23-16/h3-10H,1-2H3,(H,19,20)(H,21,22)/b18-10+ |
Clé InChI |
CQBRWQSNWJCWJN-VCHYOVAHSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)/C=N/NC(=O)C2=NNC(=C2)C3=CC=C(S3)C |
SMILES canonique |
CC1=CC=C(C=C1)C=NNC(=O)C2=NNC(=C2)C3=CC=C(S3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-bromo-2-(piperidine-1-carbothioyl)phenyl] 4-methyl-3,5-dinitrobenzoate](/img/structure/B11661693.png)
![ethyl (2Z)-2-[4-(dimethylamino)benzylidene]-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11661695.png)
![N'-[(E)-(5-bromothiophen-2-yl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B11661699.png)

![(5E)-1-(2,5-dimethoxyphenyl)-5-[(5-methylthiophen-2-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B11661728.png)
![2-{[5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(Z)-(5-methylthiophen-2-YL)methylidene]acetohydrazide](/img/structure/B11661729.png)
![propyl 2-({[2-(4-methoxyphenyl)quinolin-4-yl]carbonyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B11661731.png)
![(5Z)-5-{3-methoxy-4-[2-(4-nitrophenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11661737.png)
![N'-[(E)-(2,5-dimethoxyphenyl)methylidene]thiophene-2-carbohydrazide](/img/structure/B11661745.png)


![2-({1-[(4-Chlorophenyl)methyl]-1H-1,3-benzodiazol-2-YL}sulfanyl)-N'-[(Z)-(2,4-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B11661756.png)
![ethyl (2Z)-2-{[1-(2-cyanobenzyl)-1H-indol-3-yl]methylidene}-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11661758.png)
